molecular formula C11H10F2N2O B3003794 2,6-Difluoro-4-morpholin-4-ylbenzonitrile CAS No. 840481-30-3

2,6-Difluoro-4-morpholin-4-ylbenzonitrile

Cat. No.: B3003794
CAS No.: 840481-30-3
M. Wt: 224.211
InChI Key: DGSWSOFEDBDJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-4-morpholin-4-ylbenzonitrile is a useful research compound. Its molecular formula is C11H10F2N2O and its molecular weight is 224.211. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Key Precursors for Inhibitors

2,6-Difluoro-4-morpholin-4-ylbenzonitrile is instrumental in synthesizing key intermediates for DNA-dependent protein kinase inhibitors, contributing to cancer research and treatment development (Rodriguez Aristegui et al., 2006).

Development of Antitumor Compounds

This compound plays a crucial role in the synthesis of compounds with antitumor activities, indicating its potential in developing new cancer therapies (Ji et al., 2018).

Catalyzing Unexpected Chemical Reactions

It is involved in reactions leading to unexpected results, such as the formation of benzo[b]thiophene 1,1-dioxides, demonstrating its utility in exploring novel chemical pathways (Luo et al., 2015).

Luminescent Lanthanide Ion Complexes

The compound is utilized in creating luminescent lanthanide ion complexes, which have applications in materials science and photophysics (de Bettencourt-Dias et al., 2007).

Inhibitory Effects on Cancer Cell Proliferation

This compound-based compounds have shown significant inhibition effects on the proliferation of various cancer cell lines, offering insights into potential cancer treatments (Lu et al., 2017).

Synthesis of Novel Heterocyclic Polymers

It is used in synthesizing heterocyclic polymers, indicating its importance in polymer science and materials engineering (Kovalevsky et al., 1998).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, and the precautionary statements include P271, P261, and P280 .

Properties

IUPAC Name

2,6-difluoro-4-morpholin-4-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c12-10-5-8(6-11(13)9(10)7-14)15-1-3-16-4-2-15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSWSOFEDBDJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C(=C2)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1.0 g (6.37 mmol) of 2,4,6-trifluorobenzonitrile in MeOH (25 mL) was added 0.6 mL (6.9 mmol) of morpholine and 1.2 mL (6.7 mmol) of N,N-diisopropylethylamine. The mixture was heated to 50° C. for 6 h then cooled to room temperature and diluted with H2O which caused a solid to precipitate from solution. The white solid was collected by filtration, washed with H2O and dried under vacuum to provide 0.98 g (68%) of 2,6-difluoro-4-morpholin-4-yl-benzonitrile as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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